

Spectroscopic Data of Isoglochidiolide: A Technical Overview

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Compound of Interest

Compound Name: *Isoglochidiolide*

Cat. No.: *B15186015*

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Despite a comprehensive search of available scientific literature and spectroscopic databases, detailed experimental spectroscopic data (NMR, MS, IR) for the natural product **Isoglochidiolide** could not be located. This suggests that such data may not be publicly available or the compound may be cataloged under a different identifier.

While specific data for **Isoglochidiolide** is elusive, this guide provides a framework for the spectroscopic analysis of a similar natural product, outlining the standard experimental protocols and data presentation that researchers and drug development professionals would utilize.

Hypothetical Data Presentation

In a typical research context, spectroscopic data for a novel or isolated compound like **Isoglochidiolide** would be presented in structured tables for clarity and ease of comparison.

Table 1: Hypothetical ^1H and ^{13}C NMR Data for Isoglochidiolide (in CDCl_3)

Position	^{13}C Chemical Shift (δc)	^1H Chemical Shift (δH), Multiplicity (J in Hz)
1
2
3
...

Hypothetical data would be populated based on 1D and 2D NMR experiments.

Table 2: Hypothetical Mass Spectrometry Data for Isoglochidiolide

Ionization Mode	Mass Analyzer	Observed m/z	Relative Abundance (%)	Inferred Formula	Assignment
ESI+	Q-TOF	...	100	...	$[\text{M}+\text{H}]^+$
...	$[\text{M}+\text{Na}]^+$		
...	Fragment		

This table would detail the results from High-Resolution Mass Spectrometry (HRMS) experiments.

Table 3: Hypothetical Infrared (IR) Spectroscopy Data for Isoglochidiolide

Frequency (cm^{-1})	Intensity	Assignment
...	Strong, Broad	O-H stretch
...	Strong	C=O stretch (lactone)
...	Medium	C=C stretch
...	Medium	C-O stretch

Key absorption bands from the IR spectrum would be listed, indicating the presence of specific functional groups.

Standard Experimental Protocols

The acquisition of spectroscopic data for a natural product follows a standardized workflow to ensure accuracy and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , MeOD) and transferred to a 5 mm NMR tube.
- **Instrumentation:** Data is acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
- **Experiments:** A suite of 1D and 2D NMR experiments are performed to elucidate the structure:
 - ^1H NMR: To determine the number and environment of protons.
 - ^{13}C NMR: To determine the number and type of carbon atoms.
 - DEPT-135: To differentiate between CH , CH_2 , and CH_3 groups.
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
- **Data Processing:** The raw data is processed using specialized software (e.g., MestReNova, TopSpin) involving Fourier transformation, phase correction, and baseline correction.

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

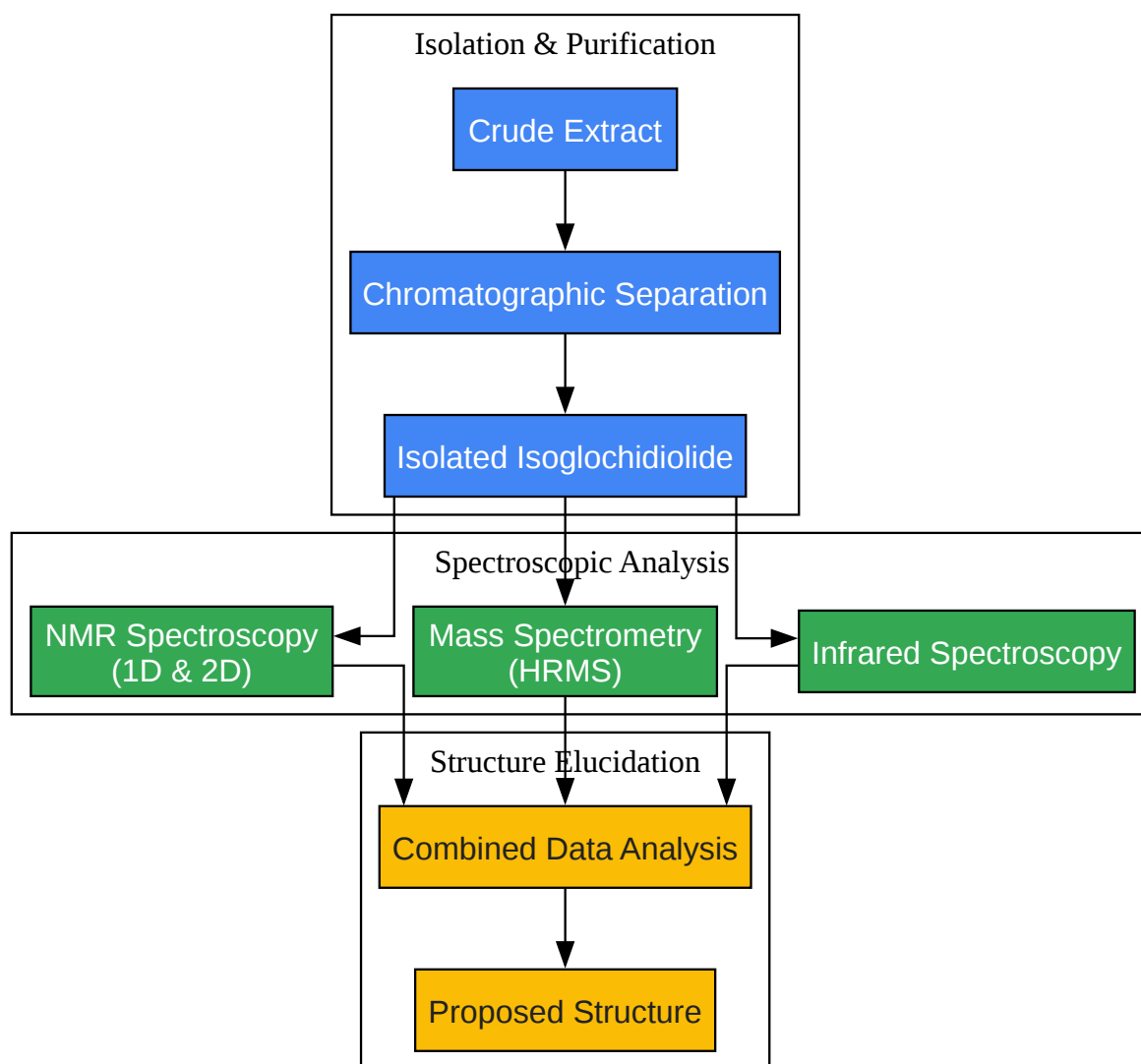
- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
- **Instrumentation:** A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used. Common types include Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers.
- **Ionization:** Electrospray ionization (ESI) is a common soft ionization technique for natural products, allowing for the observation of the molecular ion.
- **Data Acquisition:** Data is acquired in both positive and negative ion modes to maximize information. Tandem MS (MS/MS) experiments are often performed to induce fragmentation and aid in structural elucidation.
- **Data Analysis:** The exact mass of the molecular ion is used to determine the elemental composition. The fragmentation pattern is analyzed to identify structural motifs.

Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be cast from a volatile solvent.
- **Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000-400 cm^{-1} . A background spectrum is collected and automatically subtracted from the sample spectrum.
- **Data Analysis:** The positions and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.

Visualization of Experimental Workflow

The logical flow of spectroscopic analysis for a natural product can be visualized as follows:



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Caption: Workflow for the isolation and structural elucidation of a natural product.

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